(2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid
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Overview
Description
(2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid: is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy, fluoro, and methyl groups. The boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, sodium periodate
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Formation of phenol derivatives
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
Chemistry: (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors and molecular probes. This compound’s unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its role in the synthesis of active pharmaceutical ingredients (APIs) and intermediates is particularly noteworthy .
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid primarily involves its ability to form covalent bonds with specific molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy, fluoro, and methyl substituents, making it less versatile in certain synthetic applications.
4-Fluorophenylboronic Acid: Similar in structure but lacks the benzyloxy and methyl groups, affecting its reactivity and selectivity.
2-(Benzyloxy)phenylboronic Acid: Similar but lacks the fluoro and methyl groups, which can influence its chemical properties and applications.
Uniqueness: (2-(Benzyloxy)-3-fluoro-4-methylphenyl)boronic acid stands out due to its unique combination of substituents, which enhance its reactivity and selectivity in various chemical reactions. The presence of the benzyloxy, fluoro, and methyl groups provides additional functional handles for further derivatization and application in complex synthetic pathways .
Properties
Molecular Formula |
C14H14BFO3 |
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Molecular Weight |
260.07 g/mol |
IUPAC Name |
(3-fluoro-4-methyl-2-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H14BFO3/c1-10-7-8-12(15(17)18)14(13(10)16)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |
InChI Key |
NOJNMBNBPYHIIY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)F)OCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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